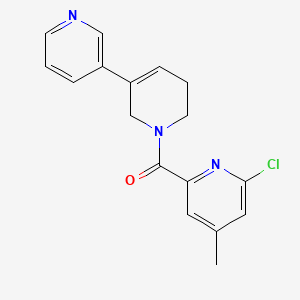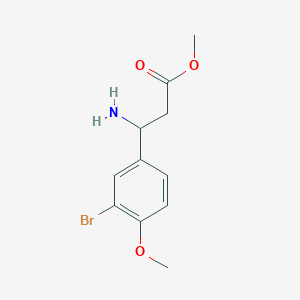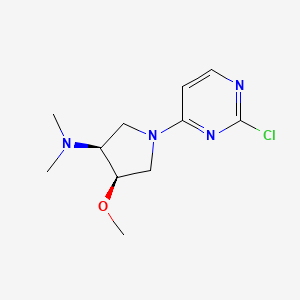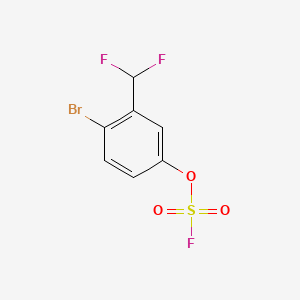
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is a chemical compound that features a bromine atom, a difluoromethyl group, and a fluoranesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate typically involves the introduction of the bromine and difluoromethyl groups onto a phenyl ring, followed by the addition of the fluoranesulfonate group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The difluoromethyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The fluoranesulfonate group can engage in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenyl derivatives, while oxidation of the difluoromethyl group can produce difluoromethyl ketones or alcohols.
Scientific Research Applications
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can modulate the compound’s binding affinity and specificity, while the fluoranesulfonate group can influence its solubility and stability. These interactions can lead to various biochemical effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Contains a quinoline ring and a difluoromethyl group on the phenyl ring.
Uniqueness
4-Bromo-3-(difluoromethyl)phenylfluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H4BrF3O3S |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
1-bromo-2-(difluoromethyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4BrF3O3S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,7H |
InChI Key |
LRQGZMSJTRBRQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)F)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



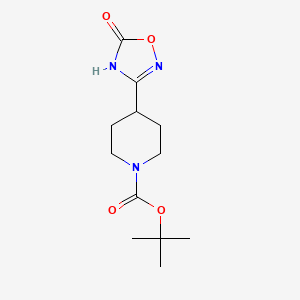
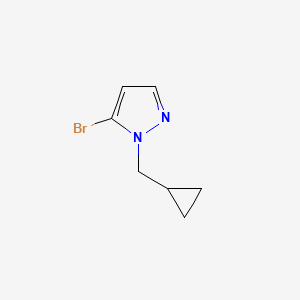
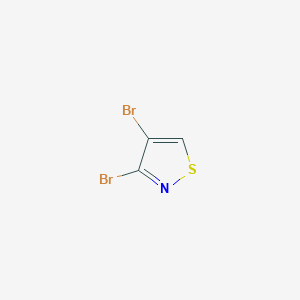
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
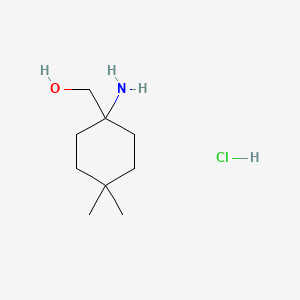
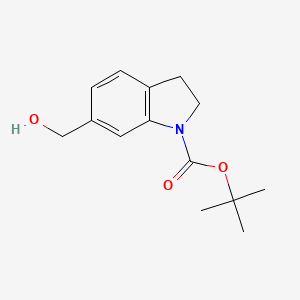

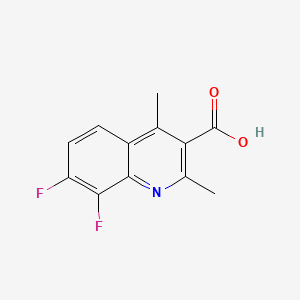
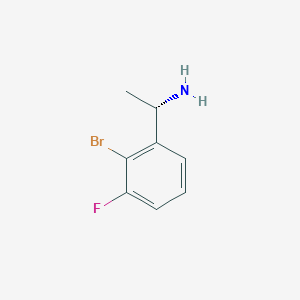
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
